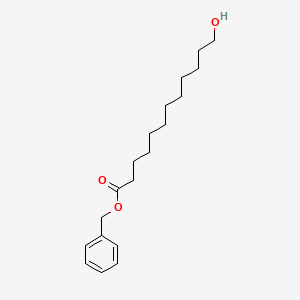
BENZYL 12-HYDROXYDODECANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 12-HYDROXYDODECANOATE, also known as this compound, is an organic compound with the molecular formula C19H30O3. This compound is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of a hydroxyl group and a phenylmethyl ester group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-hydroxy-, phenylmethyl ester typically involves the esterification of 12-hydroxydodecanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dodecanoic acid, 12-hydroxy-, phenylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL 12-HYDROXYDODECANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.
Reduction: Formation of 12-hydroxydodecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
BENZYL 12-HYDROXYDODECANOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dodecanoic acid, 12-hydroxy-, phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biological processes such as enzyme activity, cell membrane integrity, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, phenylmethyl ester: Lacks the hydroxyl group present in dodecanoic acid, 12-hydroxy-, phenylmethyl ester.
Dodecanoic acid, methyl ester: Has a methyl ester group instead of a phenylmethyl ester group.
Dodecanoic acid, 12-hydroxy-, methyl ester: Contains a methyl ester group and a hydroxyl group but lacks the phenylmethyl group.
Uniqueness
BENZYL 12-HYDROXYDODECANOATE is unique due to the presence of both a hydroxyl group and a phenylmethyl ester group. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
99837-97-5 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl 12-hydroxydodecanoate |
InChI |
InChI=1S/C19H30O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,20H,1-7,11-12,15-17H2 |
InChI Key |
NQOJORCGROAJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)

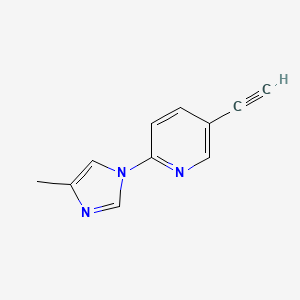
![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)
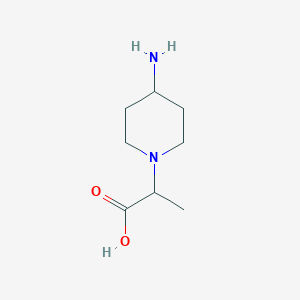
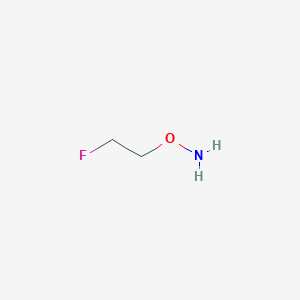
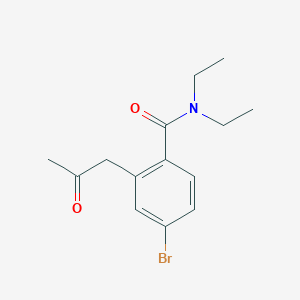
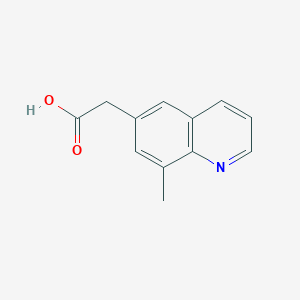
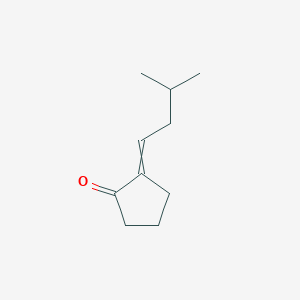

![5-phenylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8559011.png)
![[4-(4-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B8559022.png)
